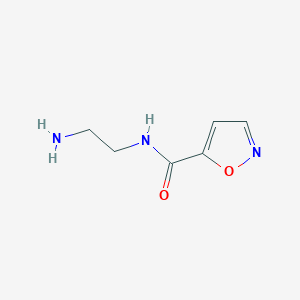

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C6H9N3O2/c7-2-4-8-6(10)5-1-3-9-11-5/h1,3H,2,4,7H2,(H,8,10) |

InChI Key |

WJLJRRABKPMKAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1)C(=O)NCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Aminoethyl 1,2 Oxazole 5 Carboxamide and Analogues

Strategies for the Formation of the 1,2-Oxazole Core Structure

The formation of the 1,2-oxazole (isoxazole) ring is a cornerstone of the synthesis of the target compound and its derivatives. Two primary and well-established pathways dominate the construction of this heterocyclic core. nih.gov

The first major strategy involves the 1,3-dipolar cycloaddition of nitrile oxides with either alkenes or alkynes. This method is highly versatile, allowing for a wide range of substituents to be incorporated into the resulting 1,2-oxazole ring. The second principal pathway is the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov A more recent and useful procedure within this second strategy involves the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to generate a β-enamino ketoester intermediate. nih.govresearchgate.net This intermediate then undergoes a subsequent cycloaddition reaction with hydroxylamine to form the regioisomerically substituted 1,2-oxazole. nih.govresearchgate.net

Table 1: Key Strategies for 1,2-Oxazole Core Synthesis

| Strategy | Reactants | Key Features | Citations |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkene/Alkyne | Highly versatile for introducing diverse substituents. | nih.gov |

| Condensation/Cyclization | 1,3-Diketone + Hydroxylamine | A classical and direct approach to the oxazole (B20620) ring. | nih.gov |

| Condensation/Cyclization | β-Enamino ketoester + Hydroxylamine | Provides specific regioisomeric control of substituents. | nih.govresearchgate.net |

Chemoselective Introduction of the Carboxamide Functionality at C-5

Once the 1,2-oxazole core is established, the next critical step is the introduction of a carboxamide group specifically at the C-5 position. A common and effective strategy to achieve this involves a multi-step sequence beginning with the formation of a C-5 carboxylate ester. For instance, a synthetic route can be designed to produce a 1,2-oxazole-5-carboxylate ester, such as an ethyl or methyl ester. researchgate.net

This ester serves as a stable intermediate that can be selectively hydrolyzed to the corresponding carboxylic acid. researchgate.net The hydrolysis is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a solvent mixture like tetrahydrofuran (B95107) (THF), methanol, and water. researchgate.net This step is crucial as it activates the C-5 position for the subsequent amidation reaction, transforming the ester into a reactive carboxylic acid ready for coupling. researchgate.net

Regiospecific Integration of the N-(2-aminoethyl) Substituent and its Derivatives

With the 1,2-oxazole-5-carboxylic acid in hand, the N-(2-aminoethyl) sidechain can be integrated through a standard amidation or peptide coupling reaction. To ensure chemoselectivity and avoid unwanted side reactions, such as polymerization, a protected form of ethylenediamine (B42938) is used. A common choice is N-Boc-ethylenediamine, where one amine group is temporarily blocked by a tert-butoxycarbonyl (Boc) protecting group.

The coupling of the carboxylic acid with the protected amine is facilitated by peptide coupling agents. researchgate.net A standard set of reagents for this transformation includes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), often in the presence of a tertiary amine base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM). researchgate.net Following the successful formation of the amide bond, the Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield the final primary amine of the N-(2-aminoethyl) substituent.

Enantioselective Synthesis and Stereochemical Control in N-Aminoalkyl Oxazole Carboxamides

Achieving stereochemical control is a significant challenge in modern synthetic chemistry. For N-aminoalkyl oxazole carboxamides, enantioselectivity can be introduced by using chiral starting materials. A convenient and efficient method involves preparing regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates from chiral, N-Boc-protected cyclic amino acids. nih.govresearchgate.net

This approach has been shown to produce the target adducts with high levels of enantiomeric excess, ranging from 97% to 100% ee. nih.gov The chirality of the initial amino acid is effectively transferred to the final 1,2-oxazole product. This strategy underscores the potential for creating highly enantiopure N-aminoalkyl oxazole carboxamides by selecting the appropriate chiral precursors. nih.gov The use of chiral catalysts in asymmetric reactions represents another advanced approach to inducing enantioselectivity. acs.org

Table 2: Enantioselective Synthesis of Chiral 1,2-Oxazole Derivatives

| Chiral Starting Material | Product Type | Enantiomeric Excess (ee) | Citations |

|---|---|---|---|

| N-Boc-azetidine-2-carboxylic acid | Methyl 5-(N-Boc-azetidin-2-yl)-1,2-oxazole-4-carboxylate | >99% | nih.gov |

| N-Boc-L-proline | Methyl 5-(N-Boc-pyrrolidin-2-yl)-1,2-oxazole-4-carboxylate | 97% | nih.gov |

| N-Boc-D-proline | Methyl 5-(N-Boc-pyrrolidin-2-yl)-1,2-oxazole-4-carboxylate | 98% | nih.gov |

Synthetic Routes to Diversely Substituted N-(2-aminoethyl)-1,2-oxazole-5-carboxamide Derivatives

The generation of a library of diversely substituted derivatives of this compound is achievable by systematically varying the starting materials in the established synthetic pathway.

Substitution on the 1,2-Oxazole Ring: Diversity at the C-3 and C-4 positions can be achieved by employing different substituted 1,3-dicarbonyl compounds or nitrile oxides during the initial ring formation step. nih.gov

Varying the Amine Component: A wide array of analogues can be synthesized by replacing N-Boc-ethylenediamine with other protected mono-N-Boc-diamines or other substituted amines during the amidation step. researchgate.net This allows for the introduction of different alkyl, aryl, or functionalized chains attached to the carboxamide nitrogen.

Advanced Functionalization: Further diversification can be achieved through late-stage functionalization of the oxazole ring. For example, methods like palladium-catalyzed amidation can be used to introduce carboxamide functionalities at different positions on a pre-formed heterocycle. nih.govmdpi.comfrontiersin.org Other techniques, such as ultrasound-promoted desulfonylation of 4-tosyloxazoles, provide routes to 5-monosubstituted oxazoles, which can serve as versatile intermediates. rsc.org

Reaction Conditions and Optimization Strategies for Oxazole Carboxamide Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each key step.

For the 1,2-oxazole ring formation via the reaction of β-enamino ketoester precursors with hydroxylamine hydrochloride, moderate yields are typically achieved. nih.gov

The hydrolysis of the C-5 ester to a carboxylic acid is effectively performed using a base like LiOH in a mixed solvent system such as THF/Methanol/Water. researchgate.net

The crucial amidation step requires careful optimization of the coupling agent, base, solvent, and temperature. While EDC/HOBt is a standard choice, other coupling reagents can be screened for improved yields or purity. researchgate.net The choice of base (e.g., TEA, DIPEA) and solvent (e.g., DCM, DMF) can also significantly impact the reaction outcome. nih.gov Temperature control is vital to balance reaction rate with the minimization of side-product formation. Microwave-assisted synthesis has also been reported as an effective method for preparing some substituted isoxazole (B147169) carboxamides, often leading to reduced reaction times and improved efficiency. researchgate.net

Table 3: Typical Reaction Conditions for Key Synthetic Steps

| Step | Reagents & Catalysts | Solvent(s) | Temperature | Citations |

|---|---|---|---|---|

| Ester Hydrolysis | LiOH | THF/MeOH/H₂O | Room Temp. | researchgate.net |

| Amidation | EDC, HOBt, TEA | DCM | Room Temp. | researchgate.net |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene | Heat | nih.gov |

| Boc Deprotection | TFA or HCl | DCM or Dioxane | 0°C to Room Temp. | (Standard procedure) |

Investigations into the Biological Activities and Pharmacological Potential of N 2 Aminoethyl 1,2 Oxazole 5 Carboxamide and Its Derivatives

Research on Antiviral Activities

The 1,2-oxazole carboxamide core structure is a recurring motif in the design of novel antiviral agents, with studies investigating its efficacy against a range of viral pathogens affecting both plants and humans.

Studies on Anti-Coronavirus (CoVs) Activity

The global health crisis precipitated by SARS-CoV-2 spurred intensive research into new antiviral compounds. Within this effort, various heterocyclic compounds, including those with oxazole (B20620) and carboxamide moieties, have been investigated as potential inhibitors of key viral proteins.

N-Arylindazole-3-carboxamide derivatives, which share the carboxamide functional group, have shown potent inhibitory activity against SARS-CoV-2. nih.gov One particular compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, demonstrated a strong inhibitory effect with a half-maximal effective concentration (EC₅₀) of 0.69 µM and exhibited low cytotoxicity. nih.gov This has established the N-arylindazole-3-carboxamide structure as a promising new template for developing anti-coronavirus agents. nih.gov

In silico studies have also highlighted the potential of oxazole derivatives. For instance, isoxazole-linked pyranopyrimidinone derivatives were screened for their ability to inhibit the SARS-CoV-2 main protease (Mpro). mdpi.com Molecular docking analysis identified a potent derivative with a binding energy of -8.9 kcal/mol, superior to the reference inhibitor. mdpi.com Similarly, other research has explored 1,2,3-triazole-benzofused molecular conjugates, which showed that these compounds could produce stable complexes with the viral spike protein, potentially preventing virus entry into host cells. mdpi.com

| Derivative Class | Virus Target | Key Findings | Reference |

| N-Arylindazole-3-carboxamide | SARS-CoV-2 | Compound 4a showed potent inhibition (EC₅₀ = 0.69 µM) and low cytotoxicity. | nih.gov |

| Isoxazole-linked pyranopyrimidinone | SARS-CoV-2 Mpro | A derivative showed strong binding affinity (-8.9 kcal/mol) in molecular docking studies. | mdpi.com |

| 1,2,3-Triazole-benzofused conjugates | SARS-CoV-2 Spike Protein | Compounds formed stable complexes, suggesting potential to block viral entry. | mdpi.com |

Exploration of Antiviral Effects Against Other Pathogens (e.g., Tobacco Mosaic Virus)

Derivatives of oxazole and carboxamide have been extensively studied for their potential to combat plant viruses, most notably the Tobacco Mosaic Virus (TMV). TMV is a significant agricultural pathogen causing substantial economic losses. sigmaaldrich.com

Research into flavone (B191248) derivatives containing carboxamide fragments has yielded promising results. One such compound, 4m , exhibited inactivation, curative, and protection inhibitory effects against TMV that were comparable to the commercial agent Ningnanmycin at a concentration of 500 µg/mL. sigmaaldrich.com Molecular docking studies suggest that these compounds may function by interacting with the TMV coat protein (CP), thereby disrupting virus assembly. sigmaaldrich.com

In a similar vein, novel pyrazole (B372694) amide derivatives were designed to target the TMV CP. Bioassays revealed that these compounds possessed significant anti-TMV activity. One compound, in particular, demonstrated bioactivity that was superior to Ningnanmycin, with a molecular docking model indicating that the pyrazole amide moiety fits snugly into the binding sites of the TMV CP. Other studies on isoxazole-amide derivatives containing an acylhydrazone moiety also reported good curative, protection, and inactivation activities against TMV.

| Derivative Class | Virus Target | Activity at 500 µg/mL | Proposed Mechanism | Reference |

| Flavone derivatives with carboxamide | TMV | Curative: 57%, Protection: 59%, Inactivation: 58% | Interaction with TMV Coat Protein | sigmaaldrich.com |

| Pyrazole amide derivatives | TMV | Curative rates ranging from 22.6% to 86.5% | Binding to TMV Coat Protein | |

| Isoxazole-amide with acylhydrazone | TMV | Activity superior to Ningnanmycin | Not specified |

Analysis of Ion Channel Modulatory Effects

The isoxazole (B147169) carboxamide scaffold has been identified as a modulator of ionotropic glutamate (B1630785) receptors, specifically α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are ligand-gated ion channels that play a crucial role in excitatory neurotransmission in the central nervous system.

A study on isoxazole-4-carboxamide derivatives, isomers of the 5-carboxamide series, found that they act as negative allosteric modulators of AMPA receptors. By binding to a regulatory site distinct from the glutamate-binding domain, these compounds can counteract the overactivation of AMPA receptors that contributes to central sensitization in chronic pain states. Certain derivatives, such as CIC-1 and CIC-2 , demonstrated potent modulation of AMPA receptors, marking them as potential candidates for non-opioid analgesics.

Similarly, research on thiazole-carboxamide derivatives, which are structurally related, showed potent inhibition of AMPA receptor-mediated currents. These compounds were found to enhance the deactivation rates of the receptors, suggesting neuroprotective potential. The derivative TC-2 was identified as a particularly powerful negative allosteric modulator across various AMPA receptor subunits. These findings suggest that the broader class of (iso)oxazole and thiazole (B1198619) carboxamides has significant potential for modulating ion channel activity.

Evaluation of G-quadruplex Stabilization Properties

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, such as those found in telomeres and gene promoter regions. The stabilization of these structures by small molecules has emerged as a promising strategy in anticancer drug development.

While direct studies on N-(2-aminoethyl)-1,2-oxazole-5-carboxamide are limited, research on structurally related macrocyclic pyridyl polyoxazoles has provided significant insights. In one study, macrocycles containing a 5-(2-aminoethyl) substituent on a phenyl ring were found to be potent G-quadruplex stabilizers. These compounds showed strong cytotoxic activity against cancer cell lines and exhibited no observable stabilization of duplex DNA, indicating a degree of selectivity for the G-quadruplex structure.

The development of G-quadruplex stabilizers hinges on designing molecules that selectively bind to these structures over duplex DNA. Compounds like pyridostatin, a dicarboxamide derivative, have demonstrated significant stabilization of G-quadruplex structures, as measured by an increase in the melting temperature (ΔTm). The ability of various oxazole-containing macrocycles to stabilize G-quadruplex DNA further underscores the importance of this heterocyclic core in designing selective anticancer agents.

Characterization of STING Agonistic Activity

Pharmacological activation of the stimulator of interferon genes (STING) pathway is a promising strategy in cancer immunotherapy. The STING pathway is a crucial component of the innate immune system that, when activated, leads to the production of type I interferons and other cytokines, promoting an anti-tumor immune response.

Recently, a non-nucleotide human STING agonist, identified as MSA-2 , has been reported as an orally available compound with significant antitumor activity. In mouse tumor models, MSA-2 stimulated interferon-β secretion in tumors, induced tumor regression, and fostered durable antitumor immunity. Analyses revealed that while MSA-2 exists as both monomers and dimers in solution, it is the dimeric form that binds to and activates the STING protein. The discovery of MSA-2 represents a significant advancement in the development of systemic STING agonists for cancer therapy.

Research on Orexin (B13118510) Receptor Antagonism (based on related structures)

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX₁ and OX₂), is a key regulator of sleep-wake cycles. Antagonism of these receptors is a validated therapeutic approach for the treatment of insomnia.

While this compound itself is not a primary focus in this area, the oxazole and benzoxazole (B165842) cores are present in known orexin receptor antagonists. For example, the dual orexin receptor antagonist (DORA) MK-4305 features a 5-chloro-1,3-benzoxazol-2-yl group. Medicinal chemistry programs have aimed to develop both dual antagonists and selective antagonists for the OX₂ receptor. There is strong evidence that antagonism of the OX₂ receptor is required for inducing sleep. The exploration of various heterocyclic scaffolds, including those related to oxazole carboxamides, continues in the quest for orexin receptor antagonists with improved pharmacological profiles for treating sleep disorders.

Identification of Other Relevant Biological Targets and Activities (e.g., HSP90 inhibition for related structures)

While direct studies on this compound are limited, extensive research into related structures, particularly those featuring the isoxazole scaffold, has revealed significant biological activities. A prominent area of investigation is the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer progression. nih.govnih.gov

HSP90 is overexpressed in cancer cells compared to normal cells and is essential for the folding and activation of a wide array of oncogenic proteins. researchgate.netmdpi.com Its inhibition leads to the degradation of these client proteins, resulting in cell growth arrest and apoptosis, making it an attractive target for cancer therapy. nih.gov The isoxazole ring system has been identified as a valuable scaffold for the development of potent HSP90 inhibitors. nih.govresearchgate.net

Structure-based design and screening have led to the discovery of several isoxazole-containing compounds with significant HSP90 inhibitory activity. These compounds typically bind to the ATP-binding pocket in the N-terminal domain of HSP90, competing with the natural substrate. nih.gov

One notable example is the 4,5-diarylisoxazole scaffold. Derivatives from this series have demonstrated high affinity for HSP90 in competitive binding assays and have shown potent anti-proliferative activity in various human cancer cell lines. nih.gov For instance, the compound VER-52296 (NVP-AUY922), an isoxazole derivative, is a potent HSP90 inhibitor with an IC50 of 21 nM in a fluorescence polarization binding assay and an average GI50 of 9 nM in cancer cell proliferation assays. nih.gov In preclinical models, this compound was shown to inhibit tumor growth. nih.gov

Recent studies have continued to explore new isoxazole derivatives as HSP90 inhibitors. In one such study, a series of novel isoxazole compounds were designed and synthesized. researchgate.netresearchgate.net The most promising compound from this series demonstrated significant cytotoxicity against cancer cells with an IC50 value of 14 µM and was able to reduce the expression of HSP90 in cancer cells from 5.54 ng/ml to 1.56 ng/ml. researchgate.netresearchgate.net

The following interactive data table summarizes the HSP90 inhibitory activity of selected isoxazole derivatives from research findings.

| Compound/Derivative Series | Target | Key Findings | IC50/Activity | Reference |

|---|---|---|---|---|

| 4,5-diarylisoxazole derivative (VER-52296/NVP-AUY922) | HSP90 | Potent inhibitor in fluorescence polarization (FP) competitive binding assay; inhibits proliferation of various human cancer cell lines. | IC50 = 21 nM (FP binding assay); Average GI50 = 9 nM (cell proliferation) | nih.gov |

| Novel Isoxazole Derivative (Compound 5) | HSP90 | Most cytotoxic derivative against cancer cells in the study; reduced HSP90 expression. | IC50 = 14 µM (cytotoxicity); Reduced HSP90 from 5.54 ng/ml to 1.56 ng/ml | researchgate.netresearchgate.net |

Beyond HSP90 inhibition, the oxazole and isoxazole nuclei are present in compounds with a wide spectrum of pharmacological activities. nih.govrsc.org These activities are often dependent on the substitution pattern on the heterocyclic ring. nih.gov Derivatives of these scaffolds have been investigated for their potential as:

Anticancer Agents: Besides HSP90 inhibition, some isoxazole derivatives have shown anticancer activity through other mechanisms. For example, N-(4-chlorophenyl)-5-carboxamidyl isoxazole was found to be active against colon cancer cells, with an IC50 of 2.5 µg/mL, potentially through the inhibition of the JAK3/STAT3 signaling pathway. nwpii.comresearchgate.net

Antimicrobial Agents: Various oxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov

Anti-inflammatory Agents: The well-known non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole core and exerts its effect by inhibiting cyclooxygenase (COX) enzymes. rsc.org

Neuroactive Agents: Naturally occurring amino-functionalized 1,2-oxazole derivatives, such as muscimol (B1676869) and ibotenic acid, are known to be active at GABA and glutamate receptors in the central nervous system. nih.gov

The diverse biological activities of oxazole and isoxazole derivatives underscore the importance of this heterocyclic system in medicinal chemistry and drug discovery. tandfonline.com

The table below provides a summary of various biological activities associated with oxazole and isoxazole derivatives.

| Compound Class | Biological Target/Activity | Example Compound/Finding | Reference |

|---|---|---|---|

| N-phenyl-5-carboxamidyl isoxazoles | Anticancer (Colon Cancer) | Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) showed an IC50 of 2.5 µg/mL against colon cancer cells. | nwpii.comresearchgate.net |

| Oxazole-containing NSAIDs | Anti-inflammatory (COX Inhibition) | Oxaprozin inhibits cyclooxygenase-I (COX-1). | rsc.org |

| Amino-functionalized 1,2-oxazoles | Neuroactivity | Muscimol and ibotenic acid act on GABA and glutamate receptors. | nih.gov |

| Various Oxazole Derivatives | Antimicrobial | Certain propanoic acid derivatives with an oxazole moiety exhibited potent antibacterial activities. | nih.gov |

Elucidation of Molecular Mechanisms of Action for N 2 Aminoethyl 1,2 Oxazole 5 Carboxamide and Analogues

Studies on Ligand-Target Binding Interactions

Molecular docking studies have been instrumental in elucidating the potential binding modes of isoxazole-carboxamide derivatives with various biological targets. While direct binding studies on N-(2-aminoethyl)-1,2-oxazole-5-carboxamide are not extensively documented in the available literature, research on analogous structures provides significant insights into the structure-activity relationships (SAR) that govern their interactions.

For instance, isoxazole-carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. mdpi.com Molecular docking simulations suggest that the isoxazole (B147169) ring and the carboxamide linker are crucial for anchoring the molecule within the active site of these enzymes. The orientation and binding affinity are further influenced by substitutions on the phenyl rings often attached to the isoxazole core. mdpi.com In one study, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another were found to optimize the binding interactions with the COX-2 enzyme by positioning the 5-methyl-isoxazole ring towards a secondary binding pocket. acs.org

Furthermore, the isoxazole ring is considered a key structural element in the design of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. researchgate.net Modifications to the isoxazole ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly affect the binding affinity and potency of these compounds. researchgate.net The nature of the alkyl chain attached to the isoxazole also plays a critical role in the interaction with the receptor. researchgate.net

In the context of antimicrobial research, docking studies have explored the binding of isoxazole-carboxamide analogues to bacterial enzymes. These studies help in understanding the structural requirements for effective binding and inhibition of microbial targets. mdpi.com

Enzymatic Activity Modulation and Inhibition Kinetics

The isoxazole-carboxamide scaffold has been identified as a modulator of various enzymes, with research focusing on their inhibitory potential.

A notable area of investigation is the inhibition of COX enzymes. Several isoxazole-carboxamide derivatives have demonstrated moderate to potent inhibitory activity against both COX-1 and COX-2. mdpi.comacs.org The inhibitory concentrations (IC₅₀) for these analogues vary depending on their specific chemical structures. For example, one of the most potent analogues, compound A13 in a referenced study, exhibited IC₅₀ values of 64 nM and 13 nM against COX-1 and COX-2, respectively, indicating a degree of selectivity for COX-2. mdpi.comacs.org

Beyond COX enzymes, related oxazole (B20620) derivatives have been explored as inhibitors of other key enzymes. For example, some 2-aminooxazoles have been found to be potent inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an important enzyme in the de novo synthesis of purine (B94841) nucleotides. scbt.com Additionally, certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which share a carboxamide functional group, have been identified as tubulin inhibitors with antiproliferative activity. nih.gov

The following table summarizes the enzymatic inhibition data for selected isoxazole-carboxamide analogues from the literature.

| Compound Analogue | Target Enzyme | IC₅₀ (nM) | Selectivity Ratio (COX-1/COX-2) |

| A13 | COX-1 | 64 | 4.63 |

| COX-2 | 13 |

This data is derived from studies on analogues of this compound. mdpi.comacs.org

Receptor Binding Affinity and Selectivity Profiling

Investigations into the receptor binding profiles of isoxazole-carboxamide derivatives have revealed their potential to interact with specific receptor types, suggesting their utility in modulating receptor-mediated signaling pathways.

Recent studies have highlighted the role of isoxazole-4-carboxamide derivatives as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.comnih.gov Certain analogues have been shown to cause a significant reduction in AMPA receptor activity, with some compounds leading to as much as an 8-fold inhibition. mdpi.comnih.gov This modulation of AMPA receptors, which are critical in nociceptive transmission, underscores the therapeutic potential of these compounds in conditions such as chronic pain. mdpi.comnih.gov The selectivity of these derivatives for AMPA receptors over other glutamate (B1630785) receptors is a promising feature for reducing potential side effects. mdpi.com

In addition to ionotropic glutamate receptors, isoxazole-3-carboxamide (B1603040) derivatives have been identified as antagonists of the TRPV1 receptor. researchgate.net Structure-activity relationship studies have demonstrated that substitutions on the isoxazole-3-carboxamide core can yield compounds with a good balance of potency and solubility, leading to efficacy in preclinical models of inflammatory pain. researchgate.net

Furthermore, trisubstituted isoxazoles have been developed as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), with some analogues showing improved selectivity over other nuclear receptors like PPARγ. acs.org

While these findings are for isoxazole-3-carboxamide and isoxazole-4-carboxamide derivatives, they provide a strong indication that the broader isoxazole-carboxamide class of compounds, including this compound, may possess significant receptor binding activities.

Investigation of Cellular Pathway Perturbations

The modulation of specific enzymes and receptors by this compound and its analogues translates to perturbations of various cellular pathways, which are foundational to their observed biological effects.

The inhibition of COX enzymes by isoxazole-carboxamide analogues directly impacts the prostaglandin (B15479496) synthesis pathway. This is a well-established mechanism for anti-inflammatory action. By blocking the conversion of arachidonic acid to prostaglandins, these compounds can mitigate inflammatory responses.

The interaction of isoxazole-carboxamide derivatives with AMPA receptors suggests a significant influence on glutamatergic signaling pathways in the central nervous system. mdpi.comnih.gov By inhibiting AMPA receptor function, these compounds can modulate synaptic plasticity and reduce neuronal excitability, which is relevant for the treatment of chronic pain and certain neurological disorders. mdpi.comnih.gov

The antagonistic activity of related compounds at the TRPV1 receptor points to a role in modulating pain signaling pathways. researchgate.net TRPV1 is a key integrator of noxious stimuli, and its inhibition can lead to analgesic effects.

Furthermore, the cytotoxic activity of some isoxazole-carboxamide derivatives against various cancer cell lines, such as melanoma and colon adenocarcinoma, indicates their potential to interfere with pathways crucial for cancer cell proliferation and survival. nih.gov For instance, some analogues have been shown to induce cell cycle arrest. nih.gov The ability of certain oxadiazole-containing carboxamides to inhibit tubulin polymerization disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. nih.gov

Structure Activity Relationship Sar Studies of N 2 Aminoethyl 1,2 Oxazole 5 Carboxamide Derivatives

Impact of N-(2-aminoethyl) Moiety Modifications on Biological Activity

Modifications to the N-(2-aminoethyl) side chain of 1,2-oxazole-5-carboxamide derivatives can significantly alter their interaction with biological targets. The length, flexibility, and nature of the substituents on this moiety are critical determinants of potency and selectivity. researchgate.net

For instance, in the development of antagonists for the TRPV1 receptor, a series of isoxazole-3-carboxamide (B1603040) derivatives were optimized. The introduction of a specific aminocyclohexanol motif, which can be considered a constrained and substituted analogue of the simpler aminoethyl group, was found to provide a requisite balance of both potency and solubility. researchgate.net This highlights that while a basic nitrogen is often crucial for activity, its presentation within a more rigid or complex structure can enhance pharmacological properties.

Research on related heterocyclic carboxamides, such as thiazole (B1198619) carboxamides, further underscores the importance of the amine-bearing side chain. While not a direct modification of the N-(2-aminoethyl) group, studies on these analogous structures reveal that the nature of the group attached to the carboxamide nitrogen is pivotal. For example, substituting various aniline (B41778) derivatives at this position in a thiazole carboxamide series led to a range of activities against COX-1 and COX-2 enzymes. nih.gov This suggests that the steric and electronic properties of the entire side chain assembly are key to molecular recognition at the target site.

The table below illustrates hypothetical modifications to the N-(2-aminoethyl) moiety and their potential impact on biological activity, based on general principles of medicinal chemistry.

| Modification to N-(2-aminoethyl) Moiety | Rationale | Potential Impact on Biological Activity |

| N-Methylation (Mono- or Di-) | Alters basicity and introduces steric bulk. | May decrease activity if a primary amine hydrogen bond is critical; could increase cell permeability. |

| Chain Extension (e.g., N-(3-aminopropyl)) | Increases distance between the oxazole (B20620) core and the terminal amine. | Can optimize spacing to reach different binding pockets; may decrease affinity if the original length is optimal. |

| Chain Contraction (e.g., N-(aminomethyl)) | Reduces the distance between the oxazole core and the terminal amine. | May disrupt key interactions if the ethyl linker provides necessary flexibility and spacing. |

| Introduction of Rigidity (e.g., incorporating the amine into a piperidine (B6355638) ring) | Reduces conformational flexibility. | Can lock the molecule into a bioactive conformation, increasing potency; may also prevent adoption of the required binding pose. |

Influence of Substitutions on the 1,2-Oxazole Ring System

The substitution pattern on the 1,2-oxazole ring is a critical factor that governs the biological activity of these derivatives. nih.gov The electronic and steric nature of the substituents can modulate the molecule's interaction with target proteins. researchgate.net

Electrophilic substitution on the 1,2-oxazole ring typically occurs at the C5-position, especially when an electron-donating group is present. tandfonline.com Conversely, nucleophilic substitutions are rarer but can occur, with reactivity at C2 > C4 > C5. tandfonline.com

In SAR studies of isoxazole (B147169) derivatives as TRPV1 antagonists, it was noted that introducing electron-donating or electron-withdrawing groups on the ring can affect binding affinity and potency. researchgate.net Similarly, research on 1,2,5-oxadiazole derivatives (an isomer of oxazole) as antiplasmodial agents demonstrated that the activity and selectivity are highly dependent on the substitution pattern of an aryl moiety at the 4-position. mdpi.com Specifically, a 3-ethoxy-4-methoxyphenyl group at this position resulted in a compound with high in vitro activity and a promising selectivity index. mdpi.com

The table below summarizes the observed influence of substitutions at different positions of the phenyl ring attached to the 4-position of a 1,2,5-oxadiazole core, which provides insight into how substitutions on an aryl group attached to an oxazole ring might behave.

| Compound | Substitution on 4-Phenyl Ring | Antiplasmodial Activity (PfNF54 IC₅₀, µM) | Selectivity Index |

| Lead Compound | Unsubstituted | Moderate | Moderate |

| Derivative 51 | 3-ethoxy-4-methoxy | 0.034 | 1526 |

| Derivative 52 | 4-ethoxy-3-methoxy | 0.275 | Low |

Data derived from a study on 1,2,5-oxadiazole derivatives, illustrating the principle for the related 1,2-oxazole system. mdpi.com

These findings strongly suggest that the electronic properties and steric bulk of substituents on the oxazole ring system are key to optimizing biological activity. mdpi.com

Structure-Activity Correlations of Carboxamide Group Variations

The carboxamide linker is a crucial structural motif, and its modification or replacement can have a profound impact on biological activity. This group often participates in key hydrogen bonding interactions within the target protein's binding site.

Bioisosteric replacement of the carboxamide group is a common strategy in medicinal chemistry. For example, replacing an isoxazole ring with a 1,2,4-oxadiazole (B8745197) ring has been explored as a bio-isosteric modification in the development of anti-tuberculosis agents. nih.gov This suggests that the core heterocycle itself can be considered in relation to the carboxamide linker it holds.

In a series of thiazole carboxamide derivatives designed as COX inhibitors, the core structure of a carboxamide linking a heterocyclic ring to an aromatic moiety was maintained, while substitutions were varied on the aromatic rings. nih.gov This systematic approach allowed for the fine-tuning of selectivity towards COX-2. For example, compound 2a in this series showed a high selectivity ratio for COX-2. nih.gov While the carboxamide itself was not varied, these studies reinforce its role as a central scaffold for orienting the key interacting moieties.

| Structural Variation | Rationale | Observed/Potential Outcome | Reference Principle |

| Carboxamide to Sulfonamide | Bioisosteric replacement with different geometry and H-bonding. | Can alter binding mode and selectivity; may improve metabolic stability. | General medicinal chemistry |

| Carboxamide to Reversed Amide | Changes direction of H-bond donor/acceptor pair. | Often leads to loss of activity if the original orientation is critical for binding. | General medicinal chemistry |

| Carboxamide to Carbohydrazide | Introduces an additional N-H donor and alters electronics. | Can lead to different or enhanced biological activities, such as anti-inflammatory properties. kuey.net | kuey.net |

| Replacement of Oxazole with Bioisostere (e.g., 1,2,4-Oxadiazole) | Alters electronic distribution and stability of the core. | Can retain or improve activity, as seen in anti-TB agents. nih.gov | nih.gov |

Role of Stereochemistry in Ligand-Target Interactions

Stereochemistry is a critical factor in the interaction between a ligand and its biological target, as proteins and other biological macromolecules are chiral environments. The three-dimensional arrangement of atoms in a molecule can dictate whether it fits correctly into a binding site and elicits a biological response.

For non-steroidal anti-inflammatory compounds, stereochemistry is known to play a significant role. nih.gov In a study on aryl pyrazole (B372694) glucocorticoid receptor agonists, which share structural motifs with some complex heterocyclic carboxamides, the synthesis and testing of separate stereoisomers revealed significant differences in activity. nih.gov It was found that for transrepression activity, the si isomers were considerably more active, and in some cases, were the only active isomers. nih.gov This was hypothesized to be because this isomeric form more closely mimics the stereochemistry of traditional steroidal scaffolds. nih.gov

Similarly, in the development of isoxazole-3-carboxamide TRPV1 antagonists, the optimization process led to a molecule incorporating a specific stereoisomer, the (1S, 3R)-3-aminocyclohexanol motif, to achieve the desired balance of potency and solubility. researchgate.net The use of a single, defined stereoisomer underscores the importance of precise spatial orientation of functional groups for effective ligand-target interaction.

These studies emphasize that achieving stereochemical purity is crucial before conducting in-depth biochemical and in vivo evaluations, as different isomers can have vastly different pharmacological profiles. nih.gov

Computational and Theoretical Approaches in Research on N 2 Aminoethyl 1,2 Oxazole 5 Carboxamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme.

In the context of N-(2-aminoethyl)-1,2-oxazole-5-carboxamide, molecular docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. Although direct studies on this compound are scarce, research on similar oxazole (B20620) and isoxazole (B147169) derivatives highlights the utility of this approach. For instance, studies on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A have utilized molecular docking to reveal key binding modes. researchgate.netnih.gov These studies showed that the carboxamide group and the core oxazole structure play a critical role in fitting into the active site of the enzyme. researchgate.netnih.gov

Similarly, docking studies on isoxazole-carboxamide derivatives as COX inhibitors have demonstrated how subtle changes in the chemical structure can influence binding to different enzyme isoforms, such as COX-1 and COX-2. nih.gov These computational models are often validated by comparing the predicted binding energies with experimentally determined inhibitory concentrations (IC50 values).

Table 1: Illustrative Molecular Docking Data for Related Carboxamide Derivatives

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |

| 2-Phenyl-benzo[d]oxazole-7-carboxamide Derivatives | S. aureus Sortase A | Ala118, Val166, Val168, Ile182 | - |

| Isoxazole-carboxamide Derivatives | COX-2 | - | IC50 of 13 nM for the most potent compound |

| Benzimidazole-1,3,4-Oxadiazole Derivatives | Naegleria fowleri CYP51 | - | Docking scores ranging from -8.1 to -8.9 Kcal/mol |

This table presents example data from studies on related compounds to illustrate the type of information generated from molecular docking studies.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, such as its charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are fundamental to a molecule's reactivity and its ability to interact with biological targets.

For this compound, quantum chemical calculations could provide insights into its chemical stability and the nature of its interactions with protein residues. For example, the distribution of electron density would indicate which parts of the molecule are likely to act as hydrogen bond donors or acceptors, a critical aspect of ligand-protein binding.

Studies on azole derivatives have utilized quantum mechanics to understand the electronic basis of their antifungal activity. nih.gov By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's reactivity and its potential for engaging in charge-transfer interactions with a receptor. nih.gov Such analyses for this compound would be invaluable for rational drug design.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the study of conformational changes in both the ligand and the protein upon binding, as well as the stability of the complex.

An MD simulation of this compound bound to a target protein would reveal the flexibility of the ethylamine (B1201723) side chain and the oxazole core within the binding pocket. This information is crucial for understanding the entropic contributions to binding affinity and for identifying key stable interactions that might be missed in a static docking pose.

Research on isoxazole-carboxamide derivatives as COX inhibitors has employed molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex, providing a deeper understanding of the binding mechanism. nih.gov These simulations can help to refine the results of molecular docking and provide a more accurate picture of the binding event.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The therapeutic success of a drug is not solely dependent on its binding affinity to a target but also on its pharmacokinetic profile, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models use the chemical structure of a compound to estimate these properties, allowing for the early identification of molecules with poor pharmacokinetic profiles.

For this compound, various computational tools could predict its oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential metabolic pathways. These predictions are based on well-established relationships between chemical structure and pharmacokinetic parameters.

Numerous studies on oxazole and isoxazole derivatives have incorporated in silico ADME predictions. pnrjournal.comresearchgate.netresearchgate.net These studies often use online servers and specialized software to calculate properties such as lipophilicity (logP), aqueous solubility, and adherence to Lipinski's rule of five, which provides a general guideline for drug-likeness.

Table 2: Illustrative Predicted ADME Properties for a Hypothetical Compound Like this compound

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| LogP | 1-3 | Optimal for membrane permeability and solubility |

| Hydrogen Bond Donors | < 5 | Good oral bioavailability |

| Hydrogen Bond Acceptors | < 10 | Good oral bioavailability |

| Human Oral Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Low/High | Depends on the therapeutic target |

This table illustrates the types of ADME properties that can be predicted in silico and their general implications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, researchers can estimate the activity of newly designed compounds without the need for immediate synthesis and testing.

A QSAR study on a series of this compound analogs would involve synthesizing a library of related compounds and measuring their biological activity against a specific target. Then, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

QSAR studies have been successfully applied to various classes of heterocyclic compounds, including azole derivatives, to guide the design of more potent analogs. nih.gov For example, a 3D-QSAR study on coumarin-isoxazole sulfonamide hybrids helped to identify key structural features responsible for their antibacterial activity. researchgate.net Such a model for this compound derivatives could significantly accelerate the optimization of this chemical scaffold for a desired therapeutic effect.

Preclinical Assessment and in Vivo Research Models of N 2 Aminoethyl 1,2 Oxazole 5 Carboxamide and Analogues

In Vitro Cell-Based Assays for Efficacy and Potency Determination

The in vitro efficacy of various isoxazole (B147169) carboxamide analogues has been evaluated across a range of therapeutic areas, including oncology and neurology. These studies are crucial for determining the potency and mechanism of action at a cellular level.

A series of phenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their antiproliferative activities against several cancer cell lines using the MTS assay. nih.govnih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) was determined to quantify the potency of these compounds. For instance, compound 2a demonstrated broad-spectrum activity against melanoma (B16F1), colon adenocarcinoma (Colo205), hepatocellular carcinoma (HepG2), and cervical adenocarcinoma (HeLa) cell lines, with IC₅₀ values ranging from 7.55 to 40.85 µM. nih.govnih.gov Notably, compound 2e was identified as a highly potent agent against the B16F1 melanoma cell line, with an IC₅₀ of 0.079 µM, which is comparable to the standard chemotherapeutic drug doxorubicin (B1662922) (IC₅₀ = 0.056 µM). nih.govnih.gov

In a separate study, another set of phenyl-isoxazole-carboxamide derivatives were tested against hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) cell lines. najah.edu Compound 2a from this series showed potent activity against HeLa and Hep3B cancer cells, with IC₅₀ values of 0.91 and 8.02 µM, respectively. najah.edu The majority of the tested compounds in this series exhibited moderate to potent activities against Hep3B and MCF-7 cell lines. najah.edu

The table below summarizes the in vitro cytotoxic activity of selected phenyl-isoxazole-carboxamide analogues against various human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2a | B16F1 | 7.55 - 40.85 | nih.govnih.gov |

| Colo205 | 7.55 - 40.85 | nih.govnih.gov | |

| HepG2 | 7.55 - 40.85 | nih.govnih.gov | |

| HeLa | 7.55 - 40.85 | nih.govnih.gov | |

| 2e | B16F1 | 0.079 | nih.govnih.gov |

| Doxorubicin | B16F1 | 0.056 | nih.govnih.gov |

| 2a (separate study) | HeLa | 0.91 | najah.edu |

| Hep3B | 8.02 | najah.edu | |

| Doxorubicin | Hep3B | 2.23 | najah.edu |

Beyond oncology, isoxazole-4-carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in neurological conditions. mdpi.com Electrophysiological studies on HEK293t cells expressing AMPA receptor subunits GluA2 and GluA2/3 demonstrated that these compounds can inhibit AMPA receptor-mediated whole-cell currents. mdpi.com This inhibitory action suggests a potential neuroprotective role for these analogues. mdpi.com

Evaluation in Relevant In Vivo Animal Models of Disease

Following promising in vitro results, lead isoxazole carboxamide analogues have been advanced to in vivo studies in animal models to assess their efficacy in a physiological context. These studies are critical for understanding the therapeutic potential of these compounds in treating complex diseases.

In the field of oncology, the potent anti-melanoma compound 2e was formulated into a nano-emulgel to enhance its cellular permeability and potency. nih.govnih.govresearchgate.net This nano-formulation was tested in vitro and showed an improved IC₅₀ of 0.039 µM against the B16F1 melanoma cell line. nih.govnih.gov While specific in vivo efficacy data for this nano-formulation is not detailed, the strategy of using nanotechnology to improve drug delivery highlights a potential pathway for enhancing the in vivo performance of promising isoxazole carboxamide derivatives. nih.gov

In the context of pain and inflammation, a series of 3-substituted-isoxazole-4-carboxamide derivatives were evaluated for their analgesic potential in mouse models of pain. nih.govresearchgate.net The antinociceptive effects were assessed using the acetic acid-induced writhing assay and the hot plate test. nih.govresearchgate.net Among the synthesized compounds, derivative B2 , which contains a methoxy (B1213986) group, exhibited significant analgesic activity, comparable to the standard drug tramadol. nih.govresearchgate.net

Furthermore, isoxazole-3-carboxamide (B1603040) derivatives have been investigated as antagonists of the transient receptor potential vanilloid 1 (TRPV1), a key target in pain and inflammation. researchgate.net An optimized compound from this series was shown to be efficacious in a rat model of inflammatory pain following oral administration, attenuating the acute inflammatory thermal response. researchgate.net

The table below presents a summary of the in vivo evaluation of selected isoxazole carboxamide analogues in animal models.

| Compound/Derivative | Animal Model | Disease/Condition | Key Finding | Reference |

| Isoxazole-4-carboxamide derivative B2 | Mouse | Acetic acid-induced writhing, Hot plate test | Significant analgesic activity | nih.govresearchgate.net |

| Isoxazole-3-carboxamide derivative | Rat | Inflammatory pain | Attenuation of acute inflammatory thermal response | researchgate.net |

Pharmacodynamic Biomarker Studies in Preclinical Models

Pharmacodynamic (PD) biomarker studies are essential for understanding the relationship between drug exposure and its pharmacological effect, providing crucial information for the development of new therapeutic agents.

For isoxazole carboxamide analogues with analgesic properties, the mechanism of action was investigated in animal models. nih.gov To determine if the analgesic effects of compounds A3 and B2 were mediated by the opioid system, animals were pre-treated with the non-selective opioid antagonist naloxone (B1662785). nih.govresearchgate.net The results indicated that naloxone did not reverse the analgesic effects of these compounds, suggesting that their mechanism of action is independent of the opioid receptors. nih.govresearchgate.net This finding is significant as it points towards a non-opioid pathway for pain relief, which could have advantages in terms of side effect profiles.

Molecular docking studies have also been employed to elucidate the binding interactions of these compounds with their targets. For the analgesic isoxazole carboxamide derivatives A3 and B2 , docking studies were performed against non-opioid targets such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and the human capsaicin (B1668287) receptor (HCR). nih.govresearchgate.net These computational studies help in understanding the molecular basis of their pharmacodynamic effects and can guide further optimization of these lead compounds for pain management. nih.gov

While specific pharmacodynamic biomarker data from preclinical models for many isoxazole carboxamide analogues is limited in the public domain, the available studies indicate a focus on elucidating the mechanism of action and target engagement to support their therapeutic rationale.

Future Directions and Emerging Research Avenues for N 2 Aminoethyl 1,2 Oxazole 5 Carboxamide

Rational Design and Synthesis of Advanced Analogues with Enhanced Specificity and Potency

The rational design and synthesis of advanced analogues of isoxazole (B147169) carboxamides are pivotal for enhancing their therapeutic potential. The isoxazole ring system offers a flexible scaffold for developing new drugs. kuey.net The synthesis of these derivatives involves a range of methods, from traditional organic reactions to modern synthetic strategies, allowing for the creation of complex and bioactive molecules. kuey.netrsc.orgrsc.org

Structural modifications are key to improving the pharmacological properties of isoxazole derivatives. rsc.orgnih.gov By altering the substituents on the isoxazole moiety, researchers can increase the biological activity of these compounds. nih.gov For example, the introduction of different aryl groups and halogen substituents to a carboxamide linker attached to an isoxazole group has been shown to result in antitumor activity. nih.gov

The synthesis process itself is a focus of innovation, with an emphasis on improving efficiency and enabling the design of more intricate derivatives. rsc.orgrsc.org Methodologies such as transition metal-catalyzed cycloadditions and regioselective functionalization techniques are being employed to achieve these goals. rsc.orgrsc.org The development of novel synthetic routes, such as those for producing fused isoxazoles, further expands the diversity of available compounds for screening. mdpi.com

Table 1: Examples of Synthesized Isoxazole Carboxamide Analogues and their Reported Activities This table is generated based on data from the provided text.

| Compound Analogue Class | Reported Biological Activity | Reference |

|---|---|---|

| Phenyl-isoxazole–carboxamide analogues | Anticancer activity against various cell lines | rsc.org |

| 3-substituted-isoxazole-4-carboxamide derivatives | Analgesic potential | nih.gov |

| 5-methyl-3-phenylisoxazole-4–Carboxamide derivatives | Antiproliferative activities against cancer cell lines | nih.gov |

| Isoxazole-Amide Analogues | Anticancer and antioxidant agents | nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Indications

The inherent versatility of the isoxazole carboxamide structure has led to the exploration of a wide range of therapeutic applications. kuey.netnih.gov These compounds have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various fields. rsc.orgrsc.org

Initially recognized for their analgesic, anti-inflammatory, and anti-bacterial properties, the applications of isoxazole derivatives have expanded significantly. nih.gov Current research highlights their potential in several key areas:

Anticancer Activity: Numerous studies have reported the significant anticancer properties of isoxazole-based carboxamides. kuey.netrsc.orgnih.gov These compounds can target key molecular pathways involved in cancer cell proliferation, survival, and metastasis. kuey.net For instance, certain derivatives have shown potent activity against melanoma, colon, and liver cancer cell lines. nih.gov

Antimicrobial Activity: Isoxazole derivatives have emerged as promising antimicrobial agents, with activity against bacteria and fungi. kuey.net The development of new analogues is a strategy to combat the growing challenge of antimicrobial resistance. kuey.net

Neuroprotective Activity: There is growing interest in the neuroprotective effects of isoxazole-based compounds for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. kuey.net Their mechanisms of action may include antioxidant activity and inhibition of neuroinflammation. kuey.net

Anti-inflammatory Activity: By targeting multiple inflammatory pathways, these compounds offer new possibilities for developing safer and more effective anti-inflammatory therapies. kuey.net

The exploration of these and other potential applications, such as antiviral and hypoglycemic activities, continues to be a major focus of research. nih.govnih.gov

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

The integration of computational and experimental methods is accelerating the discovery and development of new isoxazole carboxamide-based drugs. Molecular docking, a key computational technique, is used to predict the binding mechanisms of these compounds with their biological targets. researchgate.net This allows researchers to understand how the molecules interact with specific proteins and to design derivatives with improved binding affinities. researchgate.net

For example, molecular docking studies have been used to confirm the virtual binding mechanism of isoxazole derivatives with receptor active sites, providing insights that correlate with their observed biological activity. researchgate.net These computational predictions are then validated through experimental assays.

In addition to molecular docking, other advanced techniques are being employed:

15N NMR Spectroscopy: This technique is used for the unambiguous structural assignment of synthesized isoxazole derivatives, which is crucial for understanding structure-activity relationships. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is used for the precise characterization of novel synthesized compounds. nih.gov

In Vitro Cytotoxic Evaluation: The anticancer properties of new derivatives are tested against a panel of cancer cell lines using assays like the MTS assay. nih.gov

The combination of these computational and experimental approaches creates a powerful workflow for identifying promising lead compounds and optimizing their properties for therapeutic use.

Table 2: Methodologies in Isoxazole Carboxamide Drug Discovery This table is generated based on data from the provided text.

| Methodology | Application | Reference |

|---|---|---|

| Molecular Docking | Predicting binding mechanisms and affinities with target proteins. | researchgate.net |

| 15N NMR Spectroscopy | Unambiguous structural assignment of synthesized compounds. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise characterization of novel synthesized derivatives. | nih.gov |

| In Vitro Cytotoxic Evaluation (e.g., MTS assay) | Assessing the anticancer properties against various cell lines. | nih.gov |

Development of Targeted Delivery Strategies for N-(2-aminoethyl)-1,2-oxazole-5-carboxamide and its Conjugates (e.g., ADCs)

To enhance the efficacy and reduce potential side effects of potent isoxazole carboxamides, researchers are exploring targeted delivery strategies. One promising approach is the use of nanotechnology-based delivery systems. For instance, a nano-emulgel has been developed to improve the cellular permeability of a potent phenyl-isoxazole-carboxamide derivative for the treatment of melanoma. nih.gov This strategy aims to increase the concentration of the drug at the target site, thereby enhancing its therapeutic effect. nih.gov

Another advanced targeted delivery strategy is the development of antibody-drug conjugates (ADCs). youtube.com ADCs utilize the specificity of an antibody to deliver a highly potent cytotoxic agent, such as an isoxazole derivative, directly to cancer cells. youtube.com The antibody binds to a specific antigen on the surface of the target cell, and upon internalization, the cytotoxic drug is released, leading to cell death. youtube.com

The success of an ADC is critically dependent on the efficient internalization of the antibody into the target cells. youtube.com Therefore, a crucial step in the development of ADCs is to determine whether the chosen antibody can effectively internalize after binding to its target antigen. youtube.com While the direct conjugation of this compound to an antibody has not been specifically reported, the principles of ADC technology provide a clear path for the future development of such targeted therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-1,2-oxazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves cyclization of a carboxylic acid precursor (e.g., 1,2-oxazole-5-carboxylic acid) with ethylenediamine derivatives. Key steps include:

- Cyclization : Use of dehydrating agents like phosphorus oxychloride (POCl₃) or coupling reagents (e.g., HATU, DCC) to form the oxazole ring .

- Amide bond formation : Activation of the carboxylic acid group followed by reaction with 2-aminoethylamine under inert conditions (e.g., nitrogen atmosphere).

- Purification : Column chromatography or recrystallization to isolate the product. Reaction temperature (e.g., reflux in anhydrous THF) and stoichiometric ratios critically affect yield (reported 60-85% in analogous syntheses) .

Q. How is the structural integrity of this compound validated in experimental settings?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm the presence of the oxazole ring (e.g., characteristic peaks at δ 8.2–8.5 ppm for oxazole protons) and the 2-aminoethyl side chain (δ 2.7–3.1 ppm for NH₂ and CH₂ groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 195.1 for C₆H₉N₃O₂) .

- X-ray crystallography : Resolves bond angles and confirms planar oxazole geometry in crystalline form .

Advanced Research Questions

Q. What strategies are employed to identify biological targets of this compound, and how are binding affinities quantified?

- Target identification :

- Molecular docking : Virtual screening against protein databases (e.g., PDB) to predict interactions with enzymes (e.g., 5HT7R) or viral proteases .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) with immobilized targets .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Case study : Analogous oxazole-carboxamides exhibit nanomolar affinity for 5HT7R, suggesting serotonin receptor modulation as a potential mechanism .

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?

- Experimental design considerations :

- Metabolic stability assays : Liver microsome studies to assess cytochrome P450-mediated degradation.

- Solubility optimization : Use of co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies to enhance bioavailability .

- Structural analogs : Synthesizing derivatives with modified substituents (e.g., methoxy or fluoro groups) to improve pharmacokinetic profiles .

- Example : Substituting the oxazole ring with bulkier groups in related compounds reduced off-target effects in murine models .

Q. What computational tools are used to predict the pharmacological profile of this compound?

- Methods :

- Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for target engagement .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates electronic (e.g., logP, polar surface area) and steric descriptors with bioactivity data .

- Molecular dynamics (MD) simulations : Predicts stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns simulations) .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s anti-inflammatory or antiviral potential?

- In vitro assays :

- Enzyme inhibition : COX-2 or SARS-CoV-2 3CL protease inhibition assays using fluorogenic substrates .

- Cell-based models : Cytokine release (e.g., IL-6, TNF-α) in LPS-stimulated macrophages for anti-inflammatory screening .

- In vivo models :

- Murine inflammation models : Carrageenan-induced paw edema to assess dose-dependent efficacy .

- Antiviral efficacy : Challenge studies in transgenic mice expressing human ACE2 for coronavirus inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.